molecular formula C16H21N3O4 B11397840 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide

Cat. No.: B11397840
M. Wt: 319.36 g/mol
InChI Key: CXALJIQRCGMJKC-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring and a dimethoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Attachment of the dimethoxyphenyl group: : The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable precursor such as 3,4-dimethoxybenzoyl chloride reacts with the oxadiazole intermediate.

  • N-ethylation: : The final step involves the N-ethylation of the butanamide moiety, which can be accomplished using ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the butanamide moiety, potentially yielding amines or alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Quinones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Studies have shown that derivatives of this compound may exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and dimethoxyphenyl group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide
  • 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide
  • 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isopropylbutanamide

Uniqueness

Compared to its analogs, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide exhibits unique properties due to the presence of the ethyl group, which can influence its lipophilicity, metabolic stability, and binding affinity to biological targets. These differences can result in distinct pharmacokinetic and pharmacodynamic profiles, making it a compound of particular interest in drug development.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide

InChI

InChI=1S/C16H21N3O4/c1-4-17-14(20)6-5-7-15-18-16(19-23-15)11-8-9-12(21-2)13(10-11)22-3/h8-10H,4-7H2,1-3H3,(H,17,20)

InChI Key

CXALJIQRCGMJKC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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